![molecular formula C16H20N4O3S B2720091 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428375-22-7](/img/structure/B2720091.png)
4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
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Overview
Description
The compound “4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” is a derivative of piperazine . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various functional groups. The compound has been studied using in silico docking and molecular dynamics simulations .Chemical Reactions Analysis
The compound has been subjected to various chemical reactions during its synthesis. The binding data, in silico docking simulations, and molecular dynamics (MD) together with absorption, distribution, metabolism, and excretion calculations (ADME) have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a predicted melting point of 213.14°C, a predicted boiling point of 559.2°C at 760 mmHg, and a predicted density of 1.3 g/cm^3 .Scientific Research Applications
Sulfonyl Compounds in Inflammatory Bowel Disease
Sulfonyl compounds, such as Sulphasalazine and its active moiety 5-aminosalicylic acid (5‐ASA), have been utilized for over 40 years in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis. The effectiveness of these compounds stems from their ability to release 5-ASA in the colon, acting locally at the disease site to reduce inflammation. Recent advancements have focused on delivering 5-ASA more efficiently, minimizing adverse effects linked to the sulfonyl carrier molecule (Thomson, 1991).
Piperazine Derivatives in Therapeutics
Piperazine, a core structure in many therapeutic agents, exhibits a broad range of pharmacological activities including antipsychotic, antidepressant, anticancer, and antiviral effects. Recent patent reviews highlight the flexibility of piperazine in drug design, emphasizing its role in developing new therapeutic agents. Modifications to piperazine derivatives have shown significant impacts on the pharmacokinetics and dynamics of resulting molecules, suggesting its continued exploration in drug discovery (Rathi et al., 2016).
Pyrimidine Derivatives in Drug Design
Pyrimidine, another critical pharmacophore, plays a vital role in synthesizing drugs targeting various diseases. Specific derivatives, including those containing sulfonyl and piperazine groups, have been synthesized and evaluated for their biological activities, including interactions with D2-like receptors. These studies contribute to our understanding of pyrimidine's potential in rational drug design, offering insights into developing more effective and selective therapeutic agents (Sikazwe et al., 2009).
Mechanism of Action
properties
IUPAC Name |
4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-11-17-12-18-16(13)19-7-9-20(10-8-19)24(21,22)15-6-4-3-5-14(15)23-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBNRVLRUGQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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